

Introduction: Deciphering Molecular Structure Through Vibrational Spectroscopy

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Compound of Interest

Compound Name:	2-[2-chloro-4-(methoxycarbonyl)phenyl]acetic acid
CAS No.:	1324054-63-8
Cat. No.:	B6174116

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Infrared (IR) spectroscopy is an indispensable analytical technique in modern chemical and pharmaceutical sciences, providing a molecular "fingerprint" by probing the vibrational modes of chemical bonds.[1] For a molecule with multiple functional groups, such as **2-[2-chloro-4-(methoxycarbonyl)phenyl]acetic acid**, the IR spectrum offers a wealth of structural information. This compound, featuring a carboxylic acid, an ester, a chlorinated aromatic ring, and an aliphatic bridge, presents a complex but interpretable spectral landscape.

This guide provides a comprehensive analysis of the expected IR absorption bands for **2-[2-chloro-4-(methoxycarbonyl)phenyl]acetic acid**. It is designed for researchers and drug development professionals who rely on spectroscopic methods for structural elucidation and quality control. We will dissect the spectrum by functional group, compare it with related chemical structures to highlight the influence of its unique substitution pattern, and provide a robust experimental protocol for acquiring high-quality data.

Molecular Structure and Key Vibrational Modes

The structure of **2-[2-chloro-4-(methoxycarbonyl)phenyl]acetic acid** contains several distinct functionalities, each with characteristic vibrational frequencies. Understanding these is key to interpreting the full spectrum.

Caption: Molecular structure highlighting the key functional groups.

I. Analysis of Principal Absorption Regions

The IR spectrum can be logically divided into several key regions. We will analyze each in the context of our target molecule.

The O-H and C-H Stretching Region (4000 cm^{-1} - 2500 cm^{-1})

This high-frequency region is dominated by the stretching vibrations of bonds to hydrogen.

- **Carboxylic Acid O-H Stretch (3300 cm^{-1} - 2500 cm^{-1}):** The most prominent feature of a carboxylic acid is an extremely broad and strong absorption band for the O-H stretch.^[2] This broadening is a direct result of strong intermolecular hydrogen bonding, which forms a stable dimeric structure. This band is often "messy" and typically centered around 3000 cm^{-1} , directly overlapping the C-H stretching absorptions.^{[2][3]}
- **Aromatic C-H Stretch (3100 cm^{-1} - 3000 cm^{-1}):** Weak to medium, sharp peaks appearing just above 3000 cm^{-1} are characteristic of C-H bonds on the benzene ring.^[4]
- **Aliphatic C-H Stretch (3000 cm^{-1} - 2850 cm^{-1}):** The sp^3 hybridized C-H bonds of the methylene ($-\text{CH}_2-$) bridge and the methyl ($-\text{CH}_3$) group of the ester will produce medium to strong, sharp absorptions just below 3000 cm^{-1} .^[5]

The Carbonyl (C=O) Stretching Region (1800 cm^{-1} - 1650 cm^{-1})

This region is one of the most informative in the IR spectrum due to the intense absorption of the C=O double bond.^{[5][6]} Our molecule contains two distinct carbonyl groups, which are expected to be resolved.

- Carboxylic Acid C=O Stretch ($\sim 1710\text{ cm}^{-1}$): For a hydrogen-bonded dimer of an aromatic carboxylic acid, a very strong and somewhat broad peak is expected around 1710 cm^{-1} .^[2] ^[6] The conjugation with the aromatic ring slightly lowers this frequency compared to a saturated carboxylic acid.
- Ester C=O Stretch ($\sim 1720\text{ cm}^{-1}$): Aromatic esters typically show a strong, sharp absorption band around 1720 cm^{-1} .^[7] The electron-withdrawing nature of the phenyl ring and the resonance delocalization influence this position.

The presence of two distinct, strong peaks in the $1730\text{-}1690\text{ cm}^{-1}$ range would be compelling evidence for the simultaneous presence of both the ester and carboxylic acid functionalities.

The Fingerprint Region (1600 cm^{-1} - 600 cm^{-1})

This region contains a high density of complex vibrational modes, including bending, scissoring, and rocking, that are unique to the overall molecular structure.

- Aromatic C=C Stretches (1600 cm^{-1} - 1450 cm^{-1}): Multiple sharp bands of variable intensity appear in this range, corresponding to the stretching of the carbon-carbon bonds within the benzene ring.^[4]
- C-O Stretches (1320 cm^{-1} - 1000 cm^{-1}): Both the carboxylic acid and the ester contribute strong C-O stretching absorptions. The carboxylic acid C-O stretch is typically found between $1320\text{-}1210\text{ cm}^{-1}$, while the ester shows two C-O stretches, often near 1250 cm^{-1} (asymmetric) and 1100 cm^{-1} (symmetric).^[2]^[7]
- Aromatic C-H Out-of-Plane Bending (900 cm^{-1} - 675 cm^{-1}): These bands are highly diagnostic of the substitution pattern on the aromatic ring.^[8] For a 1,2,4-trisubstituted ring, strong absorptions are expected in the $885\text{-}870\text{ cm}^{-1}$ and $825\text{-}805\text{ cm}^{-1}$ ranges.
- C-Cl Stretch (800 cm^{-1} - 600 cm^{-1}): The carbon-chlorine stretch gives rise to a medium to strong band. Its precise location can vary and may overlap with other absorptions in the fingerprint region.^[9]

II. Comparative Spectral Analysis

To fully appreciate the spectral features of **2-[2-chloro-4-(methoxycarbonyl)phenyl]acetic acid**, it is instructive to compare its expected spectrum with those of simpler, related molecules.

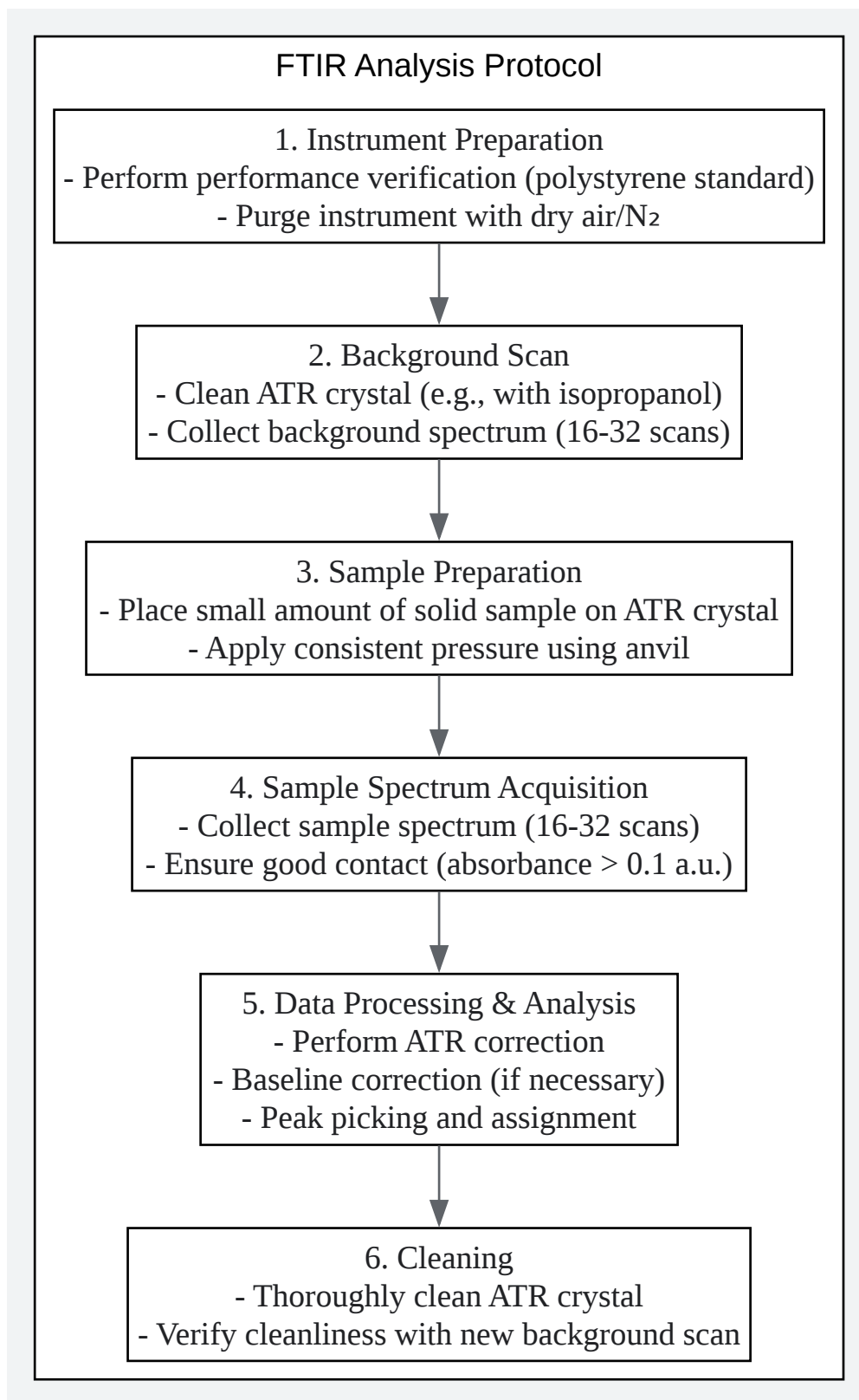
Compound	Key Structural Difference	Expected C=O Stretch (cm ⁻¹)	Impact on Spectrum
Target Molecule	N/A	~1720 (Ester), ~1710 (Acid)	Two distinct C=O peaks. Complex fingerprint due to 1,2,4-trisubstitution.
Phenylacetic Acid	No chloro or methoxycarbonyl groups	~1710 (Acid)	Single C=O peak. Simpler C-H out-of-plane bending for monosubstitution. ^[10]
Methyl Benzoate	No chloro or acetic acid groups	~1720 (Ester)	Single C=O peak. No broad O-H stretch.
3,4-Dichlorophenylacetic Acid	Isomeric substitution, no ester	~1710 (Acid)	Single C=O peak. Different C-H out-of-plane bending pattern in the fingerprint region. ^{[11][12]}

This comparative approach allows for the confident assignment of spectral bands. For instance, the disappearance of the ~1720 cm⁻¹ peak when comparing the target molecule to 3,4-dichlorophenylacetic acid confirms its assignment to the ester carbonyl.

III. Experimental Protocol: Acquiring a High-Fidelity FTIR Spectrum

The following protocol outlines a self-validating system for obtaining a reliable FTIR spectrum using the Attenuated Total Reflectance (ATR) technique, which is ideal for solid samples.

Workflow for FTIR Analysis



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Caption: A standardized workflow for acquiring an FTIR spectrum via ATR.

Step-by-Step Methodology

- Instrument Qualification: Before analysis, verify the instrument's performance by running a spectrum of a polystyrene film standard. The peak positions must be within the accepted tolerance (e.g., $\pm 1 \text{ cm}^{-1}$) of known values. This step ensures wavenumber accuracy.
- Background Collection:
 - Ensure the ATR crystal (typically diamond or germanium) is impeccably clean. Use a solvent like isopropanol and a soft, lint-free wipe.
 - Collect a background spectrum (scan) with the clean, empty crystal. This scan measures the ambient atmosphere (H_2O , CO_2) and the instrument's optical bench, allowing it to be digitally subtracted from the sample spectrum. A typical setting is 32 scans at a resolution of 4 cm^{-1} .
- Sample Application:
 - Place a small amount of the solid **2-[2-chloro-4-(methoxycarbonyl)phenyl]acetic acid** powder onto the center of the ATR crystal. Only a few milligrams are needed.
 - Lower the press anvil to apply firm, consistent pressure. This ensures good optical contact between the sample and the crystal, which is critical for a high-quality spectrum.
- Sample Spectrum Acquisition:
 - Acquire the sample spectrum using the same parameters (number of scans, resolution) as the background scan. The resulting spectrum should be in absorbance units.
- Data Processing:
 - The raw data is the ratio of the sample scan to the background scan.
 - Apply an ATR correction algorithm if available in the software. This corrects for the wavelength-dependent depth of penetration of the IR beam, making the spectrum appear more like a traditional transmission spectrum.

- Perform a baseline correction to ensure all peaks originate from a flat baseline of zero absorbance.
- Validation and Cleaning:
 - After analysis, thoroughly clean the sample from the crystal.
 - Collect a new scan and compare it to the initial background. The two should be nearly identical, confirming that no sample residue remains. This validates the cleaning procedure and prevents cross-contamination.

IV. Summary of Expected IR Absorption Bands

The table below summarizes the predicted key absorption bands for **2-[2-chloro-4-(methoxycarbonyl)phenyl]acetic acid**, their characteristics, and the responsible functional groups.

Wavenumber Range (cm ⁻¹)	Intensity	Peak Shape	Assignment
3300 - 2500	Strong	Very Broad	O-H Stretch (Carboxylic Acid Dimer)[2]
3100 - 3000	Medium-Weak	Sharp	C-H Stretch (Aromatic)[4][5]
3000 - 2850	Medium-Strong	Sharp	C-H Stretch (Aliphatic -CH ₂ - and -CH ₃)[5]
~1720	Strong	Sharp	C=O Stretch (Aromatic Ester)[7]
~1710	Strong	Sharp/Slightly Broad	C=O Stretch (Carboxylic Acid Dimer)[2][6]
1600 - 1450	Variable	Sharp	C=C Stretch (Aromatic Ring)[4]
1320 - 1210	Strong	Broad	C-O Stretch (Carboxylic Acid)[2]
~1250 and ~1100	Strong	Sharp	C-O Stretch (Ester)
885 - 805	Strong	Sharp	C-H Out-of-Plane Bending (1,2,4- Trisubstituted Ring)[8]
800 - 600	Medium-Strong	Sharp	C-Cl Stretch[9]

Conclusion

The infrared spectrum of **2-[2-chloro-4-(methoxycarbonyl)phenyl]acetic acid** is a rich tapestry of overlapping and distinct absorption bands. A systematic approach, grounded in the fundamental principles of vibrational spectroscopy, allows for its complete interpretation. The keys to a confident structural assignment are the identification of the very broad O-H stretch, the resolution of the two distinct carbonyl peaks for the ester and carboxylic acid, and the

detailed analysis of the unique substitution pattern in the fingerprint region. By comparing the spectrum to simpler analogues and employing a robust, self-validating experimental protocol, FTIR spectroscopy serves as a powerful and definitive tool for the structural characterization of this and other complex pharmaceutical molecules.

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